
Silver tetrafluoroborate
Overview
Description
Silver tetrafluoroborate (AgBF₄) is a hygroscopic, inorganic salt with the chemical formula AgBF₄. It exists as a white or light-yellow crystalline powder and is highly moisture-sensitive, necessitating storage under anhydrous conditions . Its molecular weight is 194.67 g/mol, and it is commercially available in purities ranging from 98% to 99.9% . AgBF₄ is notable for its weakly coordinating tetrafluoroborate (BF₄⁻) anion, which minimizes interference in reactions, making it a versatile reagent in organic synthesis, electrochemistry, and materials science.
Key applications include:
- Trapping reactive intermediates: AgBF₄ facilitates the generation and stabilization of thiiranium ions in NMR studies, as demonstrated in the alkylation of methimazole derivatives .
- Coordination chemistry: It forms stable complexes with sulfur-containing ligands, such as bis-{2-[(chloroethyl)thio]-1-methyl-1H-imidazole}-silver(I) tetrafluoroborate, characterized by single-crystal X-ray diffraction .
- Electrospray ionization (ESI): AgBF₄ enhances ion counts in mass spectrometry of labile polymers, outperforming sodium iodide by reducing end-group fragmentation .
Preparation Methods
Reaction of Silver Carbonate with Tetrafluoroboric Acid
A widely documented laboratory method involves the dissolution of silver carbonate (Ag₂CO₃) in aqueous tetrafluoroboric acid (HBF₄). The reaction proceeds as follows:
This route is favored for its simplicity and avoidance of hazardous solvents. Silver carbonate reacts stoichiometrically with HBF₄, releasing carbon dioxide and water. Commercial HBF₄ (typically 48–50% aqueous solution) ensures high yields (>90%) under ambient conditions .
Key Parameters and Limitations
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Temperature : Room temperature (20–25°C) suffices, though gentle heating (40–50°C) accelerates CO₂ evolution.
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Purity Concerns : Residual silver oxide (Ag₂O) or unreacted HBF₄ may contaminate the product, necessitating recrystallization from acetonitrile or methanol .
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Scalability : Limited to small-scale synthesis due to CO₂ gas management challenges in larger batches.
Silver Oxide and Boron Trifluoride in Nitromethane
An alternative approach employs silver oxide (Ag₂O) and boron trifluoride (BF₃) in nitromethane (CH₃NO₂):
Here, BF₃—often introduced as a diethyl etherate complex—reacts exothermically with Ag₂O. The process requires rigorous drying to prevent hydrolysis of BF₃ to boric acid .
Optimization Insights
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Solvent Choice : Nitromethane’s polarity facilitates Ag₂O dissolution, while its low boiling point (101°C) allows easy removal post-reaction.
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Reaction Time : 1.5 hours at reflux (≈100°C) ensures complete conversion .
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Yield : Reported yields exceed 85%, but trace Ag₂O residues necessitate vacuum drying over P₂O₅ .
Silver Fluoride and Boron Trifluoride in Anhydrous Hydrofluoric Acid
Industrial-scale production prioritizes anhydrous conditions to maximize purity. A patented method reacts silver fluoride (AgF) with BF₃ in anhydrous hydrofluoric acid (HF) :
This solvent-free approach avoids organic contaminants and achieves >99% purity.
Critical Process Parameters
Parameter | Optimal Range | Effect of Deviation |
---|---|---|
BF₃ Gas Concentration | ≥50 vol% | Lower concentrations reduce yield |
Reaction Temperature | ≤20°C | Higher temps volatilize HF |
Drying Temperature | 50–150°C | >200°C initiates decomposition |
Deoxygenation Gas | BF₃/N₂ (≥10 vol% BF₃) | Minimizes residual HF |
Post-reaction, crystals are separated via centrifugation and dried under BF₃ atmosphere to prevent oxidation. This method’s scalability and minimal byproducts make it industrially preferred .
Silver Oxide and Boron Trifluoride in Benzene
A less common method suspends Ag₂O in benzene under BF₃ flow:
While benzene enhances Ag₂O dispersion, the reaction risks forming silver fulminate (AgCNO), a shock-sensitive explosive . Consequently, this method is largely obsolete outside specialized contexts.
Comparative Analysis of Synthesis Routes
Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |
---|---|---|---|---|
Ag₂CO₃ + HBF₄ | 90–95 | 85–90 | Low | CO₂ gas management |
Ag₂O + BF₃ (CH₃NO₂) | 85–90 | 80–85 | Moderate | BF₃ handling, solvent |
AgF + BF₃ (HF) | >99 | >99 | High | HF toxicity |
Ag₂O + BF₃ (C₆H₆) | 70–75 | 75–80 | Low | Explosive byproducts |
The HF-mediated route excels in purity and yield but demands stringent safety protocols for HF and BF₃. Laboratory methods balance convenience and safety, albeit with lower purity.
Decomposition and Stability Considerations
This compound decomposes at elevated temperatures:
Storage below 30°C in airtight, light-resistant containers is critical. Hygroscopicity necessitates desiccants like silica gel .
Chemical Reactions Analysis
Types of Reactions: Silver tetrafluoroborate undergoes various types of reactions, including:
Oxidation: It acts as a moderately strong oxidant in dichloromethane.
Substitution: It is commonly used to replace halide anions or ligands with weakly coordinating tetrafluoroborate anions.
Activation of Acyl Chlorides: It activates acyl chlorides in organic synthesis.
Nucleophilic Substitution: It participates in nucleophilic substitution reactions.
Rearrangement and Cyclization: It is used in rearrangement and cyclization reactions.
Common Reagents and Conditions:
Dichloromethane: Used as a solvent for oxidation reactions.
Boron Trifluoride: Used in the preparation and various reactions.
Anhydrous Hydrofluoric Acid: Used in the industrial production method.
Major Products Formed:
Silver Halides: Formed during the substitution reactions where halide anions are replaced.
Cyclized Products: Formed during cyclization reactions.
Scientific Research Applications
Applications in Organic Synthesis
1. Catalyst in Organic Reactions
Silver tetrafluoroborate serves as a catalyst in several organic reactions, including:
- Halogenation : It promotes the addition of halogens to organic substrates.
- Alkylation : The compound facilitates the transfer of alkyl groups in nucleophilic substitution reactions.
- Coupling Reactions : It is used in cross-coupling reactions to form carbon-carbon bonds.
Case Study: Glycosylation Reactions
A study demonstrated that this compound acts as an effective promoter for glycosylation, enhancing the activation of glycosyl donors and improving reaction yields significantly .
2. Synthesis of Nanomaterials
this compound has been used in the synthesis of silver nanoparticles due to its ability to reduce silver ions effectively. The nanoparticles produced exhibit unique optical and electronic properties, making them suitable for applications in electronics and photonics.
3. Polymer Chemistry
In polymer science, this compound has been incorporated into polymer matrices to enhance mechanical properties and conductivity. Its role as a Lewis acid facilitates cross-linking reactions, leading to improved material performance .
Mechanism of Action
Silver tetrafluoroborate exerts its effects primarily through its ability to act as a Lewis acid. It has a high affinity towards organic halides, facilitating various chemical reactions. In dichloromethane, it acts as a moderately strong oxidant, replacing halide anions or ligands with weakly coordinating tetrafluoroborate anions . The abstraction of the halide is driven by the precipitation of the corresponding silver halide .
Comparison with Similar Compounds
Comparison with Similar Silver Salts
Silver Nitrate (AgNO₃)
Key distinction: AgBF₄'s non-coordinating anion enables its use in reactions requiring cationic silver intermediates, whereas AgNO₃'s nitrate anion participates in redox reactions, limiting its utility in non-polar media.
Silver Hexafluorophosphate (AgPF₆)
Key distinction : AgPF₆’s susceptibility to hydrolysis restricts its use in aqueous systems, whereas AgBF₄ is more robust in diverse solvents.
Silver Acetate (AgOAc)
Key distinction : AgBF₄’s inert anion avoids side reactions, unlike acetate, which can act as a base or nucleophile.
Counterion Effects on Reactivity and Stability
The tetrafluoroborate anion’s weak coordination enables AgBF₄ to:
- Enhance electrochemical performance: In ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate, AgBF₄ facilitates uniform silver nanoparticle deposition at high temperatures .
- Improve synthetic yields : Compared to AgClO₄ or AgOTf, AgBF₄ provides higher yields in cross-coupling reactions due to reduced anion interference .
Thermal and Solvent Stability
- Thermal limits : AgBF₄’s acetonitrile complex (tetrakis(acetonitrile)silver(I) tetrafluoroborate) melts at 72–75°C, making it suitable for low-temperature syntheses .
- Solvent compatibility: Insoluble in toluene but dissolves in DMSO or CH₃CN, enabling its use in both polar and non-polar reaction matrices .
Biological Activity
Silver tetrafluoroborate (AgBF₄) is a silver salt that has garnered attention in various fields, particularly for its role as a promoter in chemical reactions and its potential biological activities. This article explores the biological activity of AgBF₄, highlighting its mechanisms, applications, and relevant research findings.
Overview of this compound
AgBF₄ is known for its excellent properties as a promoter in glycosylation reactions, facilitating the activation of various glycosyl donors. Its easy handling and lack of requirement for azeotropic dehydration make it advantageous compared to other silver salts like silver trifluoromethanesulfonate (AgOTf) . Beyond its chemical utility, recent studies have begun to elucidate its biological activity, particularly in the context of cancer research and antimicrobial properties.
Antitumor Activity
Recent studies have demonstrated that silver complexes, including AgBF₄, exhibit significant antitumor properties. For instance, one study evaluated the cytotoxic effects of silver complexes on human breast cancer (MCF-7) and pancreatic cancer (PANC-1) cell lines. The results indicated that AgBF₄ exhibited dose-dependent cytotoxicity with half-maximal inhibitory concentration (IC₅₀) values of 8.3 μM against MCF-7 cells and 14.4 μM against PANC-1 cells after 48 hours of exposure .
Table 1: Cytotoxicity of Silver Complexes on Cancer Cell Lines
Compound | Cell Line | IC₅₀ (μM) at 24h | IC₅₀ (μM) at 48h |
---|---|---|---|
AgBF₄ | MCF-7 | 11.2 ± 0.4 | 8.3 ± 1.0 |
AgBF₄ | PANC-1 | 18.3 ± 1.2 | 14.4 ± 0.6 |
The study also included molecular docking studies which revealed that AgBF₄ interacts effectively with target proteins involved in cancer progression, suggesting a mechanism through which it could inhibit tumor growth .
Antimicrobial Properties
AgBF₄ has been recognized for its antimicrobial activity as well. Research indicates that silver compounds generally possess broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi. The antimicrobial efficacy of AgBF₄ has been attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .
Glycosylation Reactions
In addition to its biological activities, AgBF₄ has been extensively studied for its role in promoting glycosylation reactions, which are crucial for synthesizing biologically active oligosaccharides and glycoconjugates. A study highlighted its effectiveness in activating glycosyl halides and thioimidates without the need for complex preactivation steps . This property not only enhances the efficiency of synthetic processes but also contributes to the development of compounds with potential therapeutic applications.
Synthesis of Bioactive Compounds
AgBF₄-mediated synthesis has led to the production of various bioactive compounds, including proanthocyanidins and N-heterocyclic alkaloids. These compounds have shown promise in pharmacological applications due to their antioxidant and anti-inflammatory properties . The versatility of AgBF₄ as a reaction promoter allows for the streamlined synthesis of these important compounds.
Q & A
Basic Questions
Q. What are the key physicochemical properties of AgBF₄ relevant to synthetic chemistry?
AgBF₄ (molecular weight: 194.67 g/mol) is a hygroscopic, light-sensitive crystalline solid with high solubility in polar solvents like water and acetonitrile. Its Lewis acidity (due to the Ag⁺ ion) makes it effective in catalyzing reactions such as Diels-Alder, Friedel-Crafts, and electrophilic substitutions. The tetrafluoroborate (BF₄⁻) counterion provides stability and weak coordinating ability, enabling AgBF₄ to act as a "soft" Lewis acid in non-aqueous media .
Q. What safety protocols are critical when handling AgBF₄?
AgBF₄ is classified as a corrosive solid (Skin Corr. 1B, UN Hazard Class 8). Essential precautions include:
- Use of PPE : gloves, faceshields, and EN 143 P3 respirators in poorly ventilated areas.
- Storage in air-tight, light-resistant containers to prevent decomposition.
- Avoid contact with strong acids (risk of HF release) or reducing agents .
Q. How is AgBF₄ typically purified for synthetic applications?
Purification involves recrystallization from anhydrous acetonitrile or dichloromethane under inert atmospheres (e.g., argon). Residual moisture is removed via azeotropic distillation with toluene. Purity is confirmed by elemental analysis (Ag⁺ content) and ¹⁹F NMR to verify BF₄⁻ integrity .
Advanced Research Questions
Q. How does AgBF₄ enable selective deprotection in peptide synthesis?
AgBF₄ in trifluoroacetic acid (TFA) selectively cleaves S-Tacm (trimethylacetamidomethyl) or S-Acm (acetamidomethyl) groups from cysteine residues without oxidizing methionine or tryptophan. The mechanism involves Ag⁺ coordinating to sulfur, facilitating acidolytic cleavage. This method was critical in synthesizing porcine brain natriuretic peptide-32 (pBNP-32) .
Q. What strategies optimize AgBF₄-catalyzed Diels-Alder reactions?
- Solvent selection : Use non-coordinating solvents (e.g., CH₂Cl₂) to enhance Ag⁺ Lewis acidity.
- Temperature : Reactions proceed efficiently at 0–25°C to minimize side reactions.
- Catalyst loading : 5–10 mol% AgBF₄ achieves >90% yield in cycloadditions. Post-reaction, AgBF₄ is removed via filtration through Celite or ion-exchange resins .
Q. How is AgBF₄ utilized in synthesizing coordination polymers?
AgBF₄ forms cationic polymeric networks with bidentate ligands like 2,3-diphenylquinoxaline. The BF₄⁻ anion’s weak coordination allows ligand bridging, as shown in X-ray structures. For example, AgBF₄ in ethanol with 2,3-diphenylquinoxaline yields catenane complexes, characterized by single-crystal XRD and ¹H NMR .
Q. What analytical methods confirm AgBF₄’s role in reaction mechanisms?
- ¹⁹F NMR : Monitors BF₄⁻ stability and detects byproducts (e.g., BF₃).
- ESI-MS : Identifies Ag⁺-ligand intermediates in catalytic cycles.
- X-ray diffraction : Resolves Ag coordination geometry in crystalline products .
Q. How does AgBF₄ decompose under thermal stress, and what are the implications?
Thermal decomposition (≥200°C) produces AgF and BF₃ gas :
BF₃ is a hazardous gas, necessitating controlled heating in fume hoods. The reaction is leveraged to synthesize AgF, a fluorinating agent .
Q. What are the challenges in using AgBF₄ for air-sensitive reactions?
- Moisture sensitivity : AgBF₄ hydrolyzes to AgOH and HF. Use Schlenk lines or gloveboxes for handling.
- Light sensitivity : Degrades to colloidal silver; amber glassware or foil-wrapped containers are recommended .
Q. How does AgBF₄ compare to other Ag⁺ salts (e.g., AgNO₃) in catalysis?
AgBF₄’s weakly coordinating BF₄⁻ enhances cation accessibility, improving catalytic efficiency in polar aprotic solvents. In contrast, AgNO₃’s NO₃⁻ can act as a bridging ligand, altering reaction pathways. For example, AgBF₄ outperforms AgNO₃ in iodonium salt synthesis due to faster ion dissociation .
Q. Methodological Notes
Properties
IUPAC Name |
silver;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.BF4/c;2-1(3,4)5/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAVYRRHZLAMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[Ag+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgBF4 | |
Record name | Silver tetrafluoroborate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Silver_tetrafluoroborate | |
Description | Chemical information link to Wikipedia. | |
Record name | Silver fluoroborate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Silver_fluoroborate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884548 | |
Record name | Silver tetrafluoroborate | |
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Molecular Weight |
194.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; Hygroscopic and soluble in water; [Alfa Aesar MSDS] | |
Record name | Silver tetrafluoroborate | |
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CAS No. |
14104-20-2 | |
Record name | Silver tetrafluoroborate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=14104-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Silver tetrafluoroborate | |
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Record name | Borate(1-), tetrafluoro-, silver(1+) (1:1) | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silver tetrafluoroborate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silver (I) tetrafluoroborate | |
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